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Compound of Interest

Compound Name: I-CBP112 (hydrochloride)

Cat. No.: B1163943

Get Quote

Welcome to the technical support and troubleshooting center for I-CBP112, a potent, selective,

acetyl-lysine competitive inhibitor of the CBP/EP300 bromodomains [1]. As a highly lipophilic

benzoxazepine derivative, I-CBP112 requires rigorous quality control (QC) and precise

handling to ensure reproducible target engagement in epigenetic research.

This guide is engineered for drug development professionals and provides field-proven insights

into the causality of common experimental failures, backed by self-validating protocols.

I. Quantitative Physicochemical & QC Specifications
To establish a baseline for experimental integrity, your I-CBP112 batches must adhere to the

following validated parameters [2, 4]:
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Parameter Specification / Value Primary Analytical Method

Molecular Weight 468.59 g/mol ESI-LC-MS

Chemical Formula C₂₇H₃₆N₂O₅
High-Resolution Mass

Spectrometry

Purity Requirement ≥ 98.0% HPLC-UV (210 nm / 254 nm)

Target Affinity ( Kd​)
CBP: 142–151 nM | EP300:

167–625 nM

Isothermal Titration

Calorimetry (ITC)

Cellular IC50​
170 nM (H3K56ac

displacement)
AlphaScreen / BRET Assay

Stock Solubility ≥ 10 mM (up to ~49.6 mg/mL)
Visual inspection in anhydrous

DMSO

II. Mechanism of Action & Pathway Dynamics
Understanding the molecular logic of I-CBP112 is critical for designing appropriate downstream

assays. The inhibitor functions by occupying the bromodomain pocket, sterically hindering the

recognition of acetylated histones (e.g., H3K56ac), which subsequently downregulates

chromatin binding and oncogenic transcription [1, 3].
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I-CBP112 Mechanism: Blocking CBP/EP300 bromodomain to displace acetylated histones.
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III. Troubleshooting & FAQs
Q1: Why is my I-CBP112 precipitating in aqueous assay buffers despite using a high-purity

batch?

Causality: I-CBP112 is a highly lipophilic molecule. When a high-concentration DMSO stock

is rapidly introduced into an aqueous buffer, the local solvent polarity shifts drastically. This

thermodynamic shock forces the compound to crash out into micro-aggregates. These

aggregates drastically reduce the effective soluble concentration and cause false positives in

optical assays due to light scattering.

Self-Validating Solution: Never spike concentrated DMSO stocks directly into >99% aqueous

media. Perform a step-down dilution: dilute the 10 mM stock to 1 mM in a 50% DMSO/50%

buffer intermediate, then dilute to the final concentration. Validation step: Centrifuge your

final assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC against a

standard curve; if the calculated concentration matches your target concentration, your

protocol is validated.

Q2: How do I definitively confirm the purity and structural integrity of a stored I-CBP112

aliquot?

Causality: Repeated freeze-thaw cycles and exposure to atmospheric moisture cause

hydrolysis of the compound's ester/amide-like linkages and oxidation of the methoxy groups.

Moisture-contaminated DMSO also rapidly degrades the compound's solubility [4].

Self-Validating Solution: Run a dual-wavelength HPLC-UV assay (210 nm for the peptide

backbone equivalents, 254 nm for the benzoxazepine aromatic rings). A structurally intact

batch must show a single sharp peak accounting for ≥98% of the total Area Under the Curve

(AUC). Validation step: Always run a fresh, unopened reference standard of I-CBP112

alongside your stored aliquot. A shift in retention time or the appearance of secondary peaks

>2% AUC mandates discarding the aliquot.

Q3: My cellular assay shows off-target toxicity at 10 µM. Is this a purity issue or an intrinsic

property of the compound?

Causality: This is an intrinsic property, not a purity defect. While I-CBP112 is highly selective

for CBP/EP300 at nanomolar concentrations, at concentrations exceeding 5 µM, the
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compound begins to exhibit crossover affinity for the BET bromodomain family (e.g., BRD4)

[2]. BET inhibition is known to cause acute cytotoxicity and inhibit clonogenic growth [1].

Self-Validating Solution: Cap cellular assay concentrations at 1 µM to 3 µM to maintain a

clean epigenetic phenotype. Validation step: Include a BET-specific inhibitor (e.g., JQ1) as a

parallel positive control. If your 10 µM I-CBP112 phenotype perfectly mimics the JQ1

phenotype, you have exceeded the selectivity window and are observing off-target BET

inhibition.

IV. Quality Control Analytical Workflow
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Analytical workflow for I-CBP112 purity and structural validation.
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V. Step-by-Step Methodologies
Protocol 1: HPLC-UV Purity Assessment of I-CBP112
This protocol ensures the compound has not degraded during transit or storage.

Mobile Phase Preparation:

Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Causality: TFA acts as an ion-pairing agent, sharpening the peak of the basic piperidine

nitrogen on I-CBP112.

Sample Preparation: Dilute I-CBP112 to 1 mg/mL in 50% Phase A / 50% Phase B. Filter

through a 0.22 µm PTFE syringe filter.

Chromatographic Run:

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

Detection: UV at 210 nm and 254 nm.

Self-Validation: Inject a blank (50% A / 50% B) prior to the sample. The blank must show a

flat baseline. The I-CBP112 peak should elute sharply. Calculate the relative purity by

dividing the I-CBP112 peak area by the total peak area (excluding the solvent front).

Protocol 2: Preparation and Quality Control of In Vitro Assay
Stocks
This protocol prevents moisture-induced degradation and aggregation.

Reconstitution: Equilibrate the lyophilized I-CBP112 vial to room temperature in a desiccator

for 30 minutes before opening to prevent condensation. Add fresh, anhydrous DMSO to

achieve a 10 mM stock.
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Solubilization: Vortex for 30 seconds. If particulate matter remains, warm the tube in a 37°C

water bath for 10 minutes, followed by 1 minute of bath sonication [4].

Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge

tubes (to prevent photolytic degradation) and store at -20°C or -80°C.

Self-Validation (Nephelometry): Before utilizing an aliquot in a cell-based assay, dilute a test

fraction to your maximum assay concentration (e.g., 3 µM) in your specific culture media.

Measure the absorbance at 600 nm ( OD600​) against a media-only blank. An OD600​>0.05

indicates micro-precipitation, requiring protocol optimization (e.g., increased intermediate

dilution steps).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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